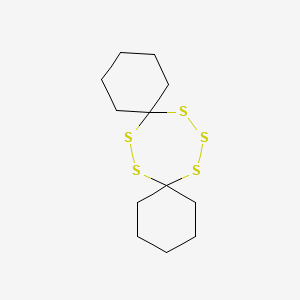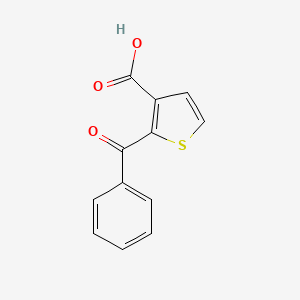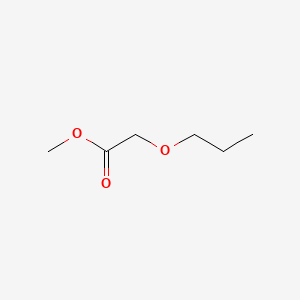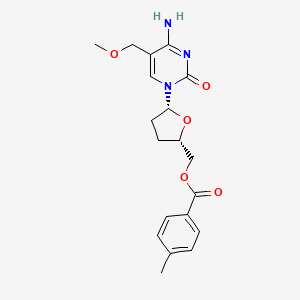
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a methoxymethyl group at the 5’ position, confer unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) typically involves multiple steps, starting from cytidine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form the dideoxy derivative.
Introduction of the methoxymethyl group: A methoxymethyl group is introduced at the 5’ position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification with 4-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding aldehyde or carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would be the nucleophile-substituted derivative.
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: Another nucleoside analog with similar structural modifications.
2’,3’-Dideoxycytidine: A simpler analog lacking the methoxymethyl and benzoate groups.
5-Methylcytidine: A methylated derivative of cytidine.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is unique due to the combination of its dideoxy structure, methoxymethyl group, and benzoate ester. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
133697-48-0 |
|---|---|
Molecular Formula |
C19H23N3O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1 |
InChI Key |
LGDPJGNJKYBJJW-JKSUJKDBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


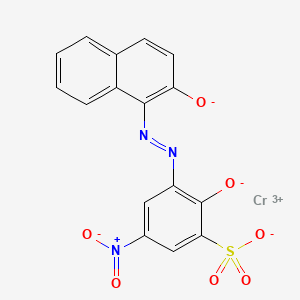

![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
